molecular formula C18H23NO5 B15149323 2-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}cyclohex-1-ene-1-carboxylic acid

2-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}cyclohex-1-ene-1-carboxylic acid

Cat. No.: B15149323
M. Wt: 333.4 g/mol
InChI Key: LMVBAPADZOGOAR-UHFFFAOYSA-N
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Description

2-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}cyclohex-1-ene-1-carboxylic acid is an organic compound with a complex structure that includes a cyclohexene ring, a carboxylic acid group, and a dimethoxyphenyl group

Preparation Methods

The synthesis of 2-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}cyclohex-1-ene-1-carboxylic acid typically involves multiple steps, including the formation of the cyclohexene ring and the introduction of the dimethoxyphenyl group. One common synthetic route involves the reaction of cyclohexene with a suitable carboxylic acid derivative, followed by the introduction of the dimethoxyphenyl group through a series of substitution reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}cyclohex-1-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}cyclohex-1-ene-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The dimethoxyphenyl group can bind to active sites on enzymes or receptors, altering their activity. The cyclohexene ring and carboxylic acid group contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include those with related structures, such as:

  • 2-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}cyclohexane-1-carboxylic acid
  • 2-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}cyclohex-2-ene-1-carboxylic acid These compounds share similar chemical properties but may differ in their reactivity and biological activity due to variations in their ring structures and functional groups.

This detailed article provides an overview of 2-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}cyclohex-1-ene-1-carboxylic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H23NO5

Molecular Weight

333.4 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]cyclohexene-1-carboxylic acid

InChI

InChI=1S/C18H23NO5/c1-23-15-8-7-12(11-16(15)24-2)9-10-19-17(20)13-5-3-4-6-14(13)18(21)22/h7-8,11H,3-6,9-10H2,1-2H3,(H,19,20)(H,21,22)

InChI Key

LMVBAPADZOGOAR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=C(CCCC2)C(=O)O)OC

Origin of Product

United States

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